molecular formula C23H27NO4 B3223244 Boc-(S)-alpha-benzhydryl-proline CAS No. 1217668-66-0

Boc-(S)-alpha-benzhydryl-proline

Cat. No. B3223244
CAS RN: 1217668-66-0
M. Wt: 381.5 g/mol
InChI Key: RUBYLACKGJPIPO-QHCPKHFHSA-N
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Description

“Boc-(S)-alpha-benzhydryl-proline” is a compound that involves the use of a tert-butyloxycarbonyl (Boc) group. The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases . In peptide synthesis, the most common building blocks are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents .


Molecular Structure Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This forms a carbamate derivative that does not behave as an amine, allowing certain subsequent transformations to occur that would be incompatible with the amine functional group .


Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .


Physical And Chemical Properties Analysis

Di-tert-butyl dicarbonate is a reagent widely used in organic synthesis . It is a colorless solid or oil with a density of 0.95 g·cm−3. It has a melting point of 22 to 24 °C and a boiling point of 56 to 57 °C (0.5 mmHg). It is insoluble in water but soluble in most organic solvents .

Mechanism of Action

The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group. tert-Butyl carbonate picks up the proton from the protonated amine. tert-Butyl bicarbonate breaks down into CO2 (gas) and tert-butanol .

Safety and Hazards

The safety and environmental performance of Boc compounds consistently achieves best-in-class levels, but there is a constant effort to improve further . Safety underpins everything at BOC. While Boc products are used safely every day, they must be used correctly .

Future Directions

The key intermediate NH2-Ile-Thr (Bzl)-Asn-Cys (Bzl)-Pro-COOH of Atosiban was prepared from N-Boc-S-Bzl-cysteine by the stepwise lengthening of the chain according to the repetitive N, O-bis (trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy . This synthetic route required no chromatography purification and can be readily performed, yielding a highly pure pentapeptide compound . This indicates potential future directions for the use of Boc-protected compounds in peptide synthesis.

properties

IUPAC Name

(2S)-2-benzhydryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-16-10-15-23(24,20(25)26)19(17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19H,10,15-16H2,1-3H3,(H,25,26)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBYLACKGJPIPO-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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